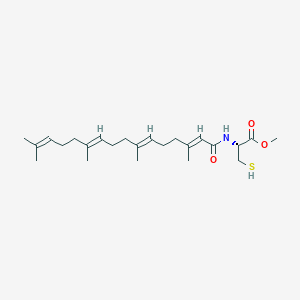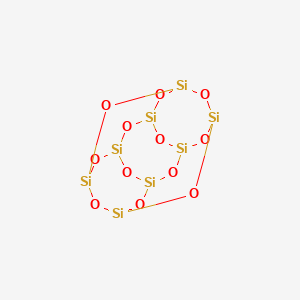![molecular formula C14H10F6N2O B238457 [5-(2,3-Dimethylbutanoyloxy)-13-dodecanoyloxy-6,7-dihydroxy-3,12,12,15-tetramethyl-16-oxo-4-oxapentacyclo[8.5.1.01,6.03,5.011,13]hexadec-8-en-8-yl]methyl hexadecanoate CAS No. 135928-39-1](/img/structure/B238457.png)
[5-(2,3-Dimethylbutanoyloxy)-13-dodecanoyloxy-6,7-dihydroxy-3,12,12,15-tetramethyl-16-oxo-4-oxapentacyclo[8.5.1.01,6.03,5.011,13]hexadec-8-en-8-yl]methyl hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(2,3-Dimethylbutanoyloxy)-13-dodecanoyloxy-6,7-dihydroxy-3,12,12,15-tetramethyl-16-oxo-4-oxapentacyclo[8.5.1.01,6.03,5.011,13]hexadec-8-en-8-yl]methyl hexadecanoate is a natural product found in Euphorbia kansui with data available.
Applications De Recherche Scientifique
Chemical Synthesis and Transformation
The compound is related to complex chemical structures used in various chemical synthesis and transformation studies. For example, the oxidation and dehydration processes of similar complex compounds have been a subject of research, providing insights into chemical reactions and transformations. These studies often focus on understanding the structural and chemical behavior of such compounds under different conditions, which can be essential for various applications in synthetic chemistry (Falshaw & Franklinos, 1984).
Role in Synthesis of Medical Agents
Compounds with similar complexity have been used in the synthesis of medical agents, such as anti-tumor and anti-obesity drugs. Research in this area focuses on developing efficient approaches to synthesize key chiral building blocks, crucial for the creation of effective medical treatments (Tripathi & Kumar, 2012).
Understanding Bioactive Compounds
Studies have also been conducted to understand the structure and function of bioactive compounds. These investigations are vital for discovering new drugs and understanding how certain compounds can be used to treat diseases. Research in this field involves characterizing the chemical structure of these compounds and examining their biological activities (Wu et al., 1991).
Propriétés
Numéro CAS |
135928-39-1 |
|---|---|
Nom du produit |
[5-(2,3-Dimethylbutanoyloxy)-13-dodecanoyloxy-6,7-dihydroxy-3,12,12,15-tetramethyl-16-oxo-4-oxapentacyclo[8.5.1.01,6.03,5.011,13]hexadec-8-en-8-yl]methyl hexadecanoate |
Formule moléculaire |
C14H10F6N2O |
Poids moléculaire |
899.3 g/mol |
Nom IUPAC |
[5-(2,3-dimethylbutanoyloxy)-13-dodecanoyloxy-6,7-dihydroxy-3,12,12,15-tetramethyl-16-oxo-4-oxapentacyclo[8.5.1.01,6.03,5.011,13]hexadec-8-en-8-yl]methyl hexadecanoate |
InChI |
InChI=1S/C54H90O10/c1-10-12-14-16-18-20-21-22-23-25-26-28-30-32-43(55)61-36-41-34-42-45-49(7,8)52(45,62-44(56)33-31-29-27-24-19-17-15-13-11-2)35-39(5)51(47(42)58)37-50(9)54(64-50,53(51,60)46(41)57)63-48(59)40(6)38(3)4/h34,38-40,42,45-46,57,60H,10-33,35-37H2,1-9H3 |
Clé InChI |
HHACYVPWGSDXCM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1=CC2C3C(C3(CC(C4(C2=O)CC5(C(C4(C1O)O)(O5)OC(=O)C(C)C(C)C)C)C)OC(=O)CCCCCCCCCCC)(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC1=CC2C3C(C3(CC(C4(C2=O)CC5(C(C4(C1O)O)(O5)OC(=O)C(C)C(C)C)C)C)OC(=O)CCCCCCCCCCC)(C)C |
Synonymes |
kansuiphorin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)
![2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238407.png)
![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)




![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)
![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)
![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)


![3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid](/img/structure/B238452.png)